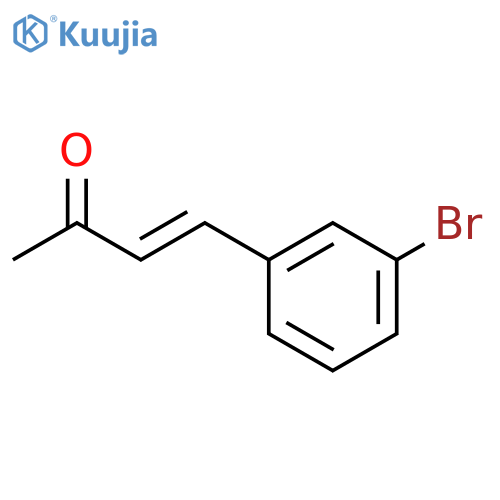

Cas no 65300-30-3 ((3E)-4-(3-Bromophenyl)but-3-en-2-one)

65300-30-3 structure

商品名:(3E)-4-(3-Bromophenyl)but-3-en-2-one

(3E)-4-(3-Bromophenyl)but-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- 3-Buten-2-one,4-(3-bromophenyl)-, (3E)-

- (E)-4-(3-Bromophenyl)- but-3-en-2-one

- (E)-4-(3-BROMO-PHENYL)-BUT-3-EN-2-ONE

- m-bromobenzalacetone

- (E)-4-(3-bromophenyl)but-3-en-2-one

- A867692

- MFCD11845757

- CHEMBL73088

- e-4-(3-bromophenyl)but-3-en-2-one

- (E)-4-(3-Bromophenyl)-but-3-en-2-one

- AKOS013604523

- 26891-02-1

- (3E)-4-(3-bromophenyl)but-3-en-2-one

- DTXSID50876232

- CS-0205158

- (3E)-4-(3-Bromophenyl)-3-buten-2-one #

- EN300-1894009

- AS-5552

- 4-(3-bromophenyl)but-3-en-2-one

- 3-Buten-2-one,4-(3-bromophenyl)-

- D78766

- 65300-30-3

- SCHEMBL1105481

- QZOCEEXEFIACMQ-AATRIKPKSA-N

- 3-Bromo-benzalacetone

- (3E)-4-(3-Bromophenyl)but-3-en-2-one

-

- MDL: MFCD11845757

- インチ: InChI=1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+

- InChIKey: QZOCEEXEFIACMQ-AATRIKPKSA-N

- ほほえんだ: CC(=O)/C=C/C1=CC(=CC=C1)Br

計算された属性

- せいみつぶんしりょう: 223.98400

- どういたいしつりょう: 223.98368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07000

- LogP: 3.05130

(3E)-4-(3-Bromophenyl)but-3-en-2-one セキュリティ情報

- 危険レベル:IRRITANT

(3E)-4-(3-Bromophenyl)but-3-en-2-one 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

(3E)-4-(3-Bromophenyl)but-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-5552-5MG |

(3E)-4-(3-bromophenyl)but-3-en-2-one |

65300-30-3 | >90% | 5mg |

£46.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275828-5g |

(E)-4-(3-Bromophenyl)but-3-en-2-one |

65300-30-3 | 98% | 5g |

¥3693.00 | 2024-05-05 | |

| TRC | B695785-100mg |

(3E)-4-(3-Bromophenyl)but-3-en-2-one |

65300-30-3 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Key Organics Ltd | AS-5552-20MG |

(3E)-4-(3-bromophenyl)but-3-en-2-one |

65300-30-3 | >90% | 0mg |

£76.00 | 2023-04-18 | |

| Alichem | A019110216-10g |

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one |

65300-30-3 | 95% | 10g |

$438.70 | 2023-09-01 | |

| TRC | B695785-1g |

(3E)-4-(3-Bromophenyl)but-3-en-2-one |

65300-30-3 | 1g |

$ 98.00 | 2023-04-18 | ||

| Key Organics Ltd | AS-5552-50MG |

(3E)-4-(3-bromophenyl)but-3-en-2-one |

65300-30-3 | >90% | 50mg |

£102.00 | 2025-02-08 | |

| Key Organics Ltd | AS-5552-10MG |

(3E)-4-(3-bromophenyl)but-3-en-2-one |

65300-30-3 | >90% | 10mg |

£63.00 | 2025-02-08 | |

| Enamine | EN300-1894009-2.5g |

4-(3-bromophenyl)but-3-en-2-one |

65300-30-3 | 2.5g |

$529.0 | 2023-09-18 | ||

| Enamine | EN300-1894009-5g |

4-(3-bromophenyl)but-3-en-2-one |

65300-30-3 | 5g |

$783.0 | 2023-09-18 |

(3E)-4-(3-Bromophenyl)but-3-en-2-one 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

65300-30-3 ((3E)-4-(3-Bromophenyl)but-3-en-2-one) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65300-30-3)(3E)-4-(3-Bromophenyl)but-3-en-2-one

清らかである:99%

はかる:25g

価格 ($):664.0